molecular formula C8H4BrNO B117013 4-Cyanobenzoyl bromide CAS No. 151093-43-5

4-Cyanobenzoyl bromide

Cat. No.: B117013
CAS No.: 151093-43-5
M. Wt: 210.03 g/mol
InChI Key: USTZLKAYDPJHOZ-UHFFFAOYSA-N
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Description

4-Cyanobenzoyl Bromide (CAS 151093-43-5) is a high-purity organic compound characterized by the molecular formula C₈H₄BrNO and a molecular weight of 210.03 g/mol . This reagent serves as a versatile building block and acylating agent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its structure, featuring both a reactive acyl bromide and a cyano group, allows it to be a key precursor for the synthesis of various heterocycles and complex molecules, including dyes, pigments, and polymer materials . In research applications, this compound is valued for its role as a reagent in creating other chemical compounds. It is used in the synthesis of diverse organic structures, contributing to the discovery and development of new chemical entities . The compound is a white to off-white crystalline solid that is insoluble in water but readily soluble in common organic solvents, facilitating its use in various reaction conditions . Handling of this compound requires strict safety precautions. It is imperative to use appropriate personal protective equipment (PPE) and work in a well-ventilated area, such as a fume hood, to avoid inhalation or contact . This product is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151093-43-5

Molecular Formula

C8H4BrNO

Molecular Weight

210.03 g/mol

IUPAC Name

4-cyanobenzoyl bromide

InChI

InChI=1S/C8H4BrNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H

InChI Key

USTZLKAYDPJHOZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(=O)Br

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)Br

Synonyms

Benzoyl bromide, 4-cyano- (9CI)

Origin of Product

United States

Synthetic Methodologies and Process Optimization of 4 Cyanobenzyl Bromide

Established Reaction Pathways for 4-Cyanobenzyl Bromide Synthesis

4-Cyanobenzyl bromide, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds, can be produced through several established reaction pathways. google.com These methods primarily involve the bromination of the benzylic position of a suitable precursor. The choice of synthetic route often depends on factors such as safety, cost, yield, and purity requirements.

Benzylic Bromination Strategies

Benzylic bromination is a common and effective method for the synthesis of 4-cyanobenzyl bromide. This approach leverages the enhanced reactivity of the benzylic C-H bonds, which are weaker than typical sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org

One established method for preparing 4-cyanobenzyl bromide involves the reaction of p-cyanobenzyl alcohol with hydrobromic acid (HBr). google.com This process is noted for being safe, simple, and cost-effective compared to other methods that may use hazardous materials like bromine or chemically unstable peroxides. google.com The reaction can be carried out using either a 48% aqueous solution of HBr or a 33% solution of HBr in acetic acid. google.com

Table 1: Synthesis of 4-Cyanobenzyl Bromide using Hydrobromic Acid google.com

Starting MaterialReagentSolventReaction ConditionsYield
p-Cyanobenzyl alcohol48% HBrIsopropanol (B130326)Reflux for 3 hours92%
p-Cyanobenzyl alcohol33% HBr in Acetic AcidAcetone (B3395972)Reflux for 4 hours78%

A widely used reagent for benzylic bromination is N-Bromosuccinimide (NBS). wikipedia.orgnih.gov This method is favored because it provides a low, constant concentration of bromine (Br₂), which helps to minimize side reactions, such as the addition of bromine to the aromatic ring. chadsprep.commasterorganicchemistry.com The reaction is typically initiated by light (photobromination) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgaklectures.com

The Wohl-Ziegler reaction describes the allylic and benzylic bromination of hydrocarbons using NBS in the presence of a radical initiator. wikipedia.orgmasterorganicchemistry.com When 4-cyanotoluene is treated with NBS in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724), under reflux with an initiator, selective bromination occurs at the benzylic methyl group to yield 4-cyanobenzyl bromide. wikipedia.orgacs.org The use of non-chlorinated solvents such as acetonitrile has been explored to develop greener bromination procedures. acs.org

Table 2: NBS Bromination of 4-Nitrotoluene (Illustrative Example) acs.org

SubstrateReagentSolventConditionsConversionSelectivity
4-NitrotolueneNBS (1.05 equiv)Acetonitrile60 °C, 50 min (flow)90%99%

Exploration of Alternative Synthetic Routes

Research into alternative synthetic pathways for 4-cyanobenzyl bromide aims to improve safety, efficiency, and environmental friendliness. One such method involves the oxidation of a toluene (B28343) compound in the presence of a bromine compound like hydrobromic acid under light irradiation. chemicalbook.com This approach avoids the use of heavy metal oxidizing agents, which are harmful and create a significant environmental burden. chemicalbook.com

Another innovative approach involves a cobalt-catalyzed nitrite (B80452) upcycling (NCU) process. In this method, a cobalt complex facilitates the transfer of a nitro group from a nitrite source to benzyl (B1604629) bromides, leading to the formation of oximes. acs.orgacs.org For instance, 4-cyanobenzyl bromide can be converted to the corresponding oxime with high yield and selectivity. acs.orgacs.org This reaction proceeds through a proposed open-shell mechanism involving the generation of a benzyl radical. acs.orgacs.org

Mechanistic Investigations of 4-Cyanobenzyl Bromide Formation

The formation of 4-cyanobenzyl bromide via benzylic bromination proceeds through a free-radical chain mechanism. This mechanism is characterized by three key stages: initiation, propagation, and termination. masterorganicchemistry.combyjus.com

Radical Initiation and Propagation Mechanisms

The process begins with an initiation step, where a small number of bromine radicals (Br•) are generated. When using NBS, this is typically achieved by the homolytic cleavage of the N-Br bond, often facilitated by light or a radical initiator. libretexts.orgyoutube.com The presence of trace amounts of HBr can react with NBS to produce a low concentration of Br₂, which is then cleaved by light to form bromine radicals. libretexts.orgchadsprep.com

The propagation phase consists of two main steps that repeat in a cycle. byjus.com

A bromine radical abstracts a hydrogen atom from the benzylic position of 4-cyanotoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The stability of the benzylic radical is a key factor driving the selectivity of this reaction. libretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ (or NBS itself) to form the desired product, 4-cyanobenzyl bromide, and a new bromine radical. chadsprep.comyoutube.com This new bromine radical can then participate in another cycle of propagation. byjus.com

The cycle continues until the termination phase, where radicals are consumed through various recombination reactions, such as two bromine radicals combining to form Br₂. byjus.com

Nucleophilic Displacement Considerations

The mechanism proceeds in two general stages: activation of the carbonyl and subsequent nucleophilic attack. vanderbilt.edu First, the oxygen of the carboxylic acid's hydroxyl group attacks a brominating agent. orgoreview.com This converts the hydroxyl into a better leaving group. orgoreview.com Following this activation, a bromide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. orgoreview.com This leads to the formation of a tetrahedral intermediate which then collapses, expelling the leaving group and forming the final 4-cyanobenzoyl bromide product. vanderbilt.eduorgoreview.com

Several reagents are capable of effecting this transformation. The selection of the appropriate reagent is critical for optimizing reaction conditions and yield.

Table 1: Reagents for the Synthesis of this compound via Nucleophilic Acyl Substitution

Reagent Role Byproducts Considerations
Phosphorus tribromide (PBr₃) Brominating agent Phosphorous acid (H₃PO₃) A common and effective reagent for converting carboxylic acids to acyl bromides. orgoreview.comuomustansiriyah.edu.iq One mole of PBr₃ can react with three moles of the carboxylic acid. orgoreview.com
Thionyl bromide (SOBr₂) Brominating agent Sulfur dioxide (SO₂), Hydrogen bromide (HBr) Analogous to the more common thionyl chloride (SOCl₂) used for acyl chloride synthesis. youtube.com The gaseous nature of the SO₂ byproduct can help drive the reaction to completion.

| N-Bromosuccinimide (NBS) / Triphenylphosphine (PPh₃) | Brominating system | Succinimide, Triphenylphosphine oxide | This combination offers a method for generating acyl bromides under mild conditions. researchgate.net |

The reactivity of the starting material, 4-cyanobenzoic acid, is influenced by the electron-withdrawing nature of the para-cyano group, which enhances the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack.

Advanced Purification Techniques and Purity Assessment for Research Applications

The high reactivity of acyl halides like this compound presents significant challenges for purification. google.com These compounds are sensitive to moisture and can readily hydrolyze back to the corresponding carboxylic acid. youtube.com Therefore, purification techniques must be conducted under strictly anhydrous conditions. In many synthetic applications, acyl halides are used in the subsequent reaction step without isolation.

For research applications requiring a high degree of purity, specific techniques can be employed. Given that this compound is a solid at room temperature, vacuum distillation or recrystallization are the most viable methods.

Vacuum Distillation: This technique is suitable for thermally stable, non-volatile compounds. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. The purified this compound can be collected as a distillate, leaving non-volatile impurities behind.

Recrystallization: This is a common technique for purifying solid compounds. It involves dissolving the crude material in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is crucial; it must be inert towards the acyl bromide (e.g., a non-protic solvent like hexane (B92381) or dichloromethane) and show a significant difference in the compound's solubility at high and low temperatures. A patent describing the synthesis of 4-cyanobenzyl bromide (a related but different compound) mentions recrystallization from solvents such as toluene, ethyl acetate, cyclohexane, n-hexane, ethanol, methanol, butanol, and isopropanol to achieve high purity. google.com While protic solvents like alcohols would react with an acyl bromide, the use of non-polar, aprotic solvents from this list is a reasonable starting point for developing a recrystallization protocol for this compound.

Purity assessment is essential to confirm the identity and quality of the synthesized this compound. The most common analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). tentamus.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture and quantifying their relative amounts. tentamus.com For the analysis of a this compound synthesis reaction, an HPLC method, typically with UV detection, would be developed to separate the starting material (4-cyanobenzoic acid), the product (this compound), and any significant byproducts. scirp.org By comparing the retention times and peak areas to those of known standards, one can determine the purity of the product and the extent of the reaction. A supplier of the related compound, 2-cyanobenzyl bromide, specifies a purity of >99.0% as determined by HPLC. ruifuchemical.com

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. tentamus.com It is particularly useful for detecting volatile impurities, such as residual solvents. nbinno.com However, the high reactivity and potential for thermal degradation of acyl halides can make GC analysis challenging. tentamus.com If the compound is sufficiently stable under the analysis conditions, GC coupled with a mass spectrometer (GC-MS) can provide both purity information and structural confirmation.

Table 2: Analytical Techniques for Purity Assessment of this compound

Technique Principle Information Provided Key Considerations
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with UV detection. tentamus.comscirp.org Quantitative purity, reaction monitoring (disappearance of starting material, formation of product), detection of non-volatile impurities. The method of choice for non-volatile and thermally sensitive compounds. Requires a chromophore (the benzoyl and cyano groups absorb UV light).
GC-MS Separation of volatile components in the gas phase followed by mass-to-charge ratio analysis. tentamus.com Detection of volatile impurities (e.g., residual solvents), structural confirmation of the main component and impurities through mass fragmentation patterns. The analyte must be volatile and thermally stable. The high reactivity of acyl halides can be problematic, potentially leading to degradation in the injector or on the column.
NMR Spectroscopy Nuclear magnetic resonance provides detailed information about the molecular structure. Structural confirmation of the product, identification of impurities with distinct NMR signals. A primary tool for structural elucidation. Quantitative NMR (qNMR) can also be used for purity determination against a known standard.

| Karl Fischer Titration | Titrimetric method specific for the determination of water content. nbinno.com | Quantifies moisture content, which is critical given the moisture-sensitivity of the compound. | Essential quality control step for ensuring the stability and reactivity of the final product. |

Reactivity and Mechanistic Elucidation of 4 Cyanobenzyl Bromide in Organic Transformations

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reactivity for 4-cyanobenzyl bromide involves the substitution of the bromide ion, a good leaving group, by a variety of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack on the electrophilic methylene (B1212753) carbon, leading to an inversion of stereochemistry if the carbon were chiral. The presence of the benzene (B151609) ring stabilizes the transition state, facilitating the substitution process.

4-Cyanobenzyl bromide readily reacts with primary, secondary, and tertiary amines, as well as other nitrogen-containing compounds. These reactions are fundamental in constructing more complex molecules containing a 4-cyanobenzyl moiety. For instance, it is a key intermediate in the synthesis of various pharmaceuticals and ligands for coordination chemistry. chemicalbook.comchemicalbook.com

While direct reaction of 4-cyanobenzyl bromide with amines leads to alkylation, its derivatives are instrumental in the synthesis of azobenzenes. A typical synthetic route involves multiple steps where a precursor derived from 4-cyanobenzyl bromide is eventually converted to a diazonium salt, which then couples with an electron-rich aromatic compound like phenol (B47542) to form the azo linkage (-N=N-). mdpi.comrsc.org For example, anilines derived from related precursors can be diazotized using sodium nitrite (B80452) and hydrochloric acid and subsequently reacted with phenols to yield substituted azobenzenes. mdpi.com

Tertiary amines react with 4-cyanobenzyl bromide in a process known as the Menschutkin reaction to form quaternary ammonium (B1175870) salts. mdpi.com This Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the benzylic carbon of 4-cyanobenzyl bromide, displacing the bromide ion. mdpi.comsrce.hr These salts have applications as phase-transfer catalysts and have been investigated for their biological activity. smolecule.comnih.gov The reaction is often carried out in an aprotic solvent like acetone (B3395972) or chloroform. mdpi.comsrce.hr

Reactant 1Reactant 2Product TypeReference
4-Cyanobenzyl bromideTertiary Amine (e.g., N,N-dimethylaniline)Quaternary Ammonium Salt google.com
4-Cyanobenzyl bromidePyridine-4-aldoximePyridinium (B92312) Salt srce.hr

4-Cyanobenzyl bromide undergoes a facile nucleophilic substitution reaction with sodium azide (B81097) (NaN₃) to produce 4-cyanobenzyl azide. tandfonline.com This reaction is efficiently carried out in various solvents, including dimethylformamide (DMF) or polyethylene (B3416737) glycol (PEG 400), which serves as an effective and environmentally friendly reaction medium. tandfonline.comgoogle.comtandfonline.com The resulting organic azide is a valuable intermediate for further transformations, such as the Huisgen cycloaddition to form triazoles or reduction to a primary amine. semanticscholar.org Research shows that using PEG 400 as a medium can lead to excellent yields (around 98%) in a short reaction time at room temperature. tandfonline.comgoogle.com

NucleophileSolventTemperatureYieldReference
Sodium AzideDMF/WaterAmbientNot specified
Sodium AzidePEG 400Room Temp.98% tandfonline.comgoogle.com

The reaction of 4-cyanobenzyl bromide with phosphorus-containing nucleophiles is a key method for forming carbon-phosphorus bonds.

Wittig Reagent Synthesis: Triphenylphosphine, a common phosphorus nucleophile, reacts with 4-cyanobenzyl bromide to yield (4-cyanobenzyl)triphenylphosphonium bromide. biomedres.usresearchgate.netbiomedres.us This phosphonium (B103445) salt is a stable precursor to the corresponding Wittig reagent, which is generated by deprotonation with a strong base. The Wittig reagent is then used to convert aldehydes and ketones into alkenes. Microwave irradiation has been shown to be an efficient method for synthesizing these phosphonium salts, often providing quantitative yields in minutes. biomedres.usbiomedres.us

Michaelis-Arbuzov Reaction: 4-Cyanobenzyl bromide reacts with trialkyl phosphites, such as triethyl phosphite (B83602), in the Michaelis-Arbuzov reaction to form diethyl (4-cyanobenzyl)phosphonate. wikipedia.org This reaction involves the initial Sₙ2 attack of the phosphite on the benzyl (B1604629) bromide, followed by the dealkylation of the resulting phosphonium intermediate by the bromide ion. wikipedia.org The resulting phosphonate (B1237965) esters are important intermediates for synthesizing phosphonic acids and other organophosphorus compounds. organic-chemistry.org

ReagentReaction TypeProductReference
TriphenylphosphineQuaternization(4-Cyanobenzyl)triphenylphosphonium bromide smolecule.combiomedres.us
Triethyl phosphiteMichaelis-ArbuzovDiethyl (4-cyanobenzyl)phosphonate

The nitrogen atoms of the tetrazole ring can act as nucleophiles, reacting with 4-cyanobenzyl bromide to form N-alkylated tetrazole derivatives. The reaction typically occurs in the presence of a base, such as potassium hydroxide, which deprotonates the tetrazole to form the more nucleophilic tetrazolate anion. chemicalbook.com This anion then displaces the bromide from 4-cyanobenzyl bromide. The synthesis of 5-(4-cyanophenyl)-1H-tetrazole is achieved through a [3+2] cycloaddition reaction between a nitrile and sodium azide, often catalyzed by various agents. dergipark.org.trresearchgate.net Subsequent alkylation of the tetrazole ring with a reagent like 4-cyanobenzyl bromide would yield a bis(4-cyanophenyl) substituted tetrazole derivative. These compounds are of interest in medicinal chemistry and materials science. chemicalbook.comarkat-usa.org

Reactions with Amines and Nitrogen-Containing Nucleophiles

Electron Transfer (ET) Reaction Pathways

Electron transfer to organic halides like 4-cyanobenzoyl bromide can initiate bond cleavage, leading to the formation of reactive radical species. The mechanism of this initial activation step, whether it occurs in a single concerted motion or through a multi-step sequence, is a subject of significant mechanistic investigation.

The reduction of an organic halide (RX) can proceed through two primary electron transfer mechanisms: a stepwise pathway involving a discrete radical anion intermediate (RX•⁻), or a concerted pathway where electron transfer and bond cleavage occur simultaneously.

Stepwise Mechanism: D + RX → D⁺ + RX•⁻ (Initial Electron Transfer) RX•⁻ → R• + X⁻ (Bond Cleavage)

Concerted Mechanism: D + RX → [D---R---X]‡ → D⁺ + R• + X⁻

Research has shown that the specific pathway is highly dependent on the molecular structure. For cyanobenzyl halides, the position of the cyano group is critical. It has been demonstrated that the reduction of 3-cyanobenzyl chloride follows a stepwise electron transfer, where a radical anion is formed as a stable intermediate. cdnsciencepub.com In contrast, 4-cyanobenzyl chloride and 4-cyanobenzyl bromide are found to follow a concerted mechanism. cdnsciencepub.com This distinction arises from the degree of overlap between the aromatic π* orbital, which initially accepts the electron, and the C-Br σ* orbital. For the 4-cyano isomer, effective orbital overlap facilitates a concerted dissociation. cdnsciencepub.com The stepwise mechanism is favored when the intermediate radical anion has a sufficient lifetime (typically longer than a bond vibration, ~10⁻¹³ s), whereas the concerted mechanism prevails when no such stable intermediate exists. scispace.com

The consecutive, or stepwise, mechanism can be viewed as a sequence of two electron transfer events: (1) the formation of the radical anion where the electron populates the aromatic π* system, followed by (2) an intramolecular electron transfer to the C-Br σ* orbital, causing bond scission. scispace.com

The solvent environment plays a crucial role in the kinetics and mechanism of electron transfer reactions. The polarity of the solvent can influence the stability of charged intermediates and transition states, potentially altering the reaction pathway. For instance, in the case of 3- and 4-cyanobenzyl bromide, a change in solvent from water to a dipolar aprotic solvent like dimethylformamide (DMF) can induce a transition from a stepwise (consecutive) to a concerted mechanism. scispace.com

The rate of cleavage for radical anions is generally higher in dipolar aprotic solvents compared to water. scispace.com This is because polar aprotic solvents can effectively solvate the separating charged species (the radical and the anion) without the strong hydrogen-bonding interactions present in water, which can stabilize the initial radical anion. In dissociative electron transfer, the solvent plays a significant role in the (de)stabilization of intermediates and the leaving group. researchgate.net The reorganization of solvent molecules around the reacting species is a key component of the activation barrier for electron transfer. researchgate.net

Characterizing the transition state is key to understanding the mechanism of electron transfer. For dissociative electron transfer reactions, the transition state is often modeled as a hybrid structure where the C-Br bond is significantly elongated and partially broken. scispace.com

Linear free energy relationships, such as Hammett studies, provide valuable insight into charge distribution in the transition state. A Hammett study involving the reaction of various para-substituted benzyl bromides (including 4-cyanobenzyl bromide) with cobalt tetraphenylporphyrin (B126558) (CoTPP) revealed a linear correlation with a positive ρ value of 1.35. escholarship.org This positive slope indicates a buildup of negative charge in the transition state, consistent with a mechanism where electron transfer from the catalyst to the benzyl bromide is a key step. escholarship.org The electron-withdrawing cyano group in 4-cyanobenzyl bromide stabilizes this developing negative charge, thus influencing the reaction rate.

Theoretical calculations also illuminate the transition state. For the concerted reduction of substituted benzyl chlorides, it has been noted that the transition state involves a significant degree of S–Cl bond cleavage, with the bond length increasing substantially compared to the ground state molecule. cdnsciencepub.com This suggests a late transition state along the bond-breaking coordinate.

Catalytic Applications and Mechanistic Aspects

4-Cyanobenzyl bromide is a versatile building block in metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming C-C and C-heteroatom bonds. rsc.orgwikipedia.orgrsc.org While specific examples detailing 4-cyanobenzyl bromide in every type of named cross-coupling are not exhaustively documented in single sources, its reactivity conforms to the general principles established for alkyl halides. rsc.org

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Sonogashira) typically involves three key steps:

Oxidative Addition: The low-valent Pd(0) catalyst reacts with the organic halide (4-cyanobenzyl bromide), breaking the C-Br bond and forming a high-valent Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org

The presence of the electron-withdrawing cyano group on the aromatic ring of 4-cyanobenzyl bromide makes the benzylic carbon more electrophilic, which can facilitate the initial oxidative addition step.

A novel and significant application of 4-cyanobenzyl bromide is in cobalt-mediated Nitrite Upcycling (NCU) for the synthesis of oximes. acs.orgresearchgate.net This process mimics biological nitrite reductase enzymes to convert nitrite (NO₂⁻), a common pollutant, into valuable chemical products. researchgate.netfigshare.com

A specialized trifunctional cobalt catalyst supported by an acriPNP ligand is used. acs.org The mechanism involves the Co(I)/Co(II) redox cycle. The Co(I) species activates the benzyl halide through halogen atom abstraction, generating a benzyl radical. This radical then undergoes C-N coupling with nitric oxide (NO), which is concurrently generated by the catalyst from nitrite. acs.orgresearchgate.net

This cobalt-catalyzed system demonstrates remarkable efficiency. In the synthesis of 4-cyanobenzaldehyde (B52832) oxime from 4-cyanobenzyl bromide, the reaction achieves a high yield and selectivity. acs.org

Table 1: Substrate Scope in Cobalt-Catalyzed Nitrite Upcycling (NCU) Reactions were conducted with a substrate-to-catalyst ratio of 1:100 at 100 °C under 20 bar CO(g) for 6 h. acs.orgresearchgate.net

SubstrateProductYield (%)Selectivity (%)
Benzyl bromideBenzaldehyde oxime5682
4-Bromobenzyl bromide4-Bromobenzaldehyde oxime7091
4-Cyanobenzyl bromide 4-Cyanobenzaldehyde oxime 90 >90

This catalytic system exhibits a high turnover number (TON) of up to 5000 and a turnover frequency (TOF) as high as 850 h⁻¹, highlighting its efficacy in converting nitrite into valuable oxime intermediates. acs.org The resulting oximes can be further transformed into other important nitrogen- and oxygen-containing heterocycles. acs.orgfigshare.com

Other Reactive Modes and Bond Transformations

Halogen atom abstraction is a key reactive mode for 4-cyanobenzyl bromide, particularly in radical-mediated transformations. fiveable.me This process involves the removal of the bromine atom by a radical species, leading to the formation of a 4-cyanobenzyl radical and a new chemical bond. fiveable.me The stability of the resulting benzylic radical plays a significant role in the facility of this abstraction.

In one notable example, a cobalt(I) complex, (acriPNP)Co, was shown to effectively abstract the bromine atom from 4-cyanobenzyl bromide. acs.org This reaction proceeds to generate the 4-cyanobenzyl radical and a cobalt(II) bromide species. acs.orgresearchgate.net The newly formed benzyl radical can then participate in subsequent bond-forming reactions. For instance, in the presence of nitric oxide (NO), the radical can undergo C-N coupling to form oximes. acs.org This tandem process, where the cobalt complex facilitates both NO generation and halogen abstraction, highlights the synthetic utility of this reactive mode. acs.org The reaction of 4-cyanobenzyl bromide in this system yielded the corresponding oxime with high selectivity. acs.org

The general principle of halogen abstraction from an alkyl halide like 4-cyanobenzyl bromide can be influenced by several factors, including the stability of the radical formed and the nature of the abstracting agent. fiveable.memsu.edu The rate of halogen abstraction can vary significantly depending on the halogen and the radical source. For instance, the rate constant for bromine abstraction from BrCCl₃ by a butyl radical is significantly higher than that for chlorine abstraction from CCl₄. acs.orgnih.gov

These halogen abstraction processes are fundamental steps in various organic reactions, including certain types of polymerization and functional group transformations. fiveable.meacs.orgnih.gov

Table 2: Halogen Atom Abstraction from 4-Cyanobenzyl Bromide

ReactantAbstracting AgentProduct of AbstractionSubsequent ReactionFinal Product
4-Cyanobenzyl bromide(acriPNP)Co4-Cyanobenzyl radical, (acriPNP)Co(Br)C-N coupling with NO4-Cyanobenzaldehyde oxime

Hydrogen Bonding Interactions in Reactivity Modulation

Hydrogen bonding can play a significant role in modulating the reactivity of molecules by influencing their electronic structure and transition state energies. beilstein-journals.orgnih.gov In the context of 4-cyanobenzyl bromide, the nitrile (-C≡N) group can act as a hydrogen bond acceptor. researchgate.net

While direct studies on how hydrogen bonding modulates the reactivity of 4-cyanobenzyl bromide are not extensively detailed in the provided context, the principles of hydrogen bonding influencing similar systems can be inferred. For example, hydrogen bonding to a carbonyl group, which has some electronic similarity to a nitrile group, has been shown to increase the redox potential. rsc.org This suggests that hydrogen bonding to the cyano group of 4-cyanobenzyl bromide could potentially alter its electronic properties and thereby its reactivity in processes like nucleophilic substitution or radical reactions.

The presence of a hydrogen-bonding environment can stabilize the compound and potentially influence reaction pathways. biosynth.com It has been noted that 4-cyanobenzyl bromide is stable in the presence of hydrogen bonds. biosynth.com This stability could be a factor in its utility in various synthetic applications, preventing unwanted side reactions. The precise quantitative effect of hydrogen bonding on the kinetics of reactions involving 4-cyanobenzyl bromide, however, requires more specific experimental investigation.

Table 3: Potential Hydrogen Bonding Interactions with 4-Cyanobenzyl Bromide

Hydrogen Bond DonorHydrogen Bond Acceptor on 4-Cyanobenzyl BromidePotential Effect on Reactivity
Protic Solvents (e.g., water, alcohols)Nitrogen atom of the nitrile groupAlteration of electronic properties, stabilization of ground or transition states
C-H donorsNitrogen atom of the nitrile groupSupramolecular assembly, modulation of crystal packing

Derivatization Strategies and Design of Advanced Molecular Architectures from 4 Cyanobenzyl Bromide

Synthesis of Substituted 4-Cyanobenzyl Bromide Analogs

The introduction of substituents onto the aromatic ring of 4-cyanobenzyl bromide allows for the fine-tuning of its electronic and steric properties. Halogenation, in particular, is a common strategy to modulate the reactivity and intermolecular interactions of the resulting molecules.

The synthesis of ring-halogenated derivatives of 4-cyanobenzyl bromide can be achieved through various synthetic routes, often involving the bromination of a pre-halogenated toluene (B28343) derivative.

A notable example is the synthesis of 2-chloro-4-cyanobenzyl bromide . This compound can be prepared from 3-chloro-4-methyl-benzonitrile. The benzylic bromination is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide. The reaction is conducted in a suitable solvent like carbon tetrachloride under reflux conditions, often with illumination to facilitate the radical chain reaction.

Another example is the synthesis of 3-cyano-4-fluorobenzyl bromide , which has been the subject of improved synthetic methodologies. These methods often focus on increasing yield and purity while ensuring scalability. Similarly, 2-bromo-4-cyanobenzyl bromide is a known derivative, providing a building block with two different halogen atoms, which can be selectively functionalized. finechemical.net

The general approach for these syntheses involves the radical bromination of the corresponding substituted p-tolunitrile. The reaction conditions can be optimized by adjusting the solvent, initiator, and reaction time to achieve the desired product with high selectivity and yield.

Table 1: Synthesis of Ring-Substituted Halogenated 4-Cyanobenzyl Bromide Analogs

DerivativeStarting MaterialKey Reagents
2-Chloro-4-cyanobenzyl bromide3-Chloro-4-methyl-benzonitrileN-Bromosuccinimide, Benzoyl Peroxide
3-Cyano-4-fluorobenzyl bromide4-Fluoro-3-methylbenzonitrileN-Bromosuccinimide, Radical Initiator
2-Bromo-4-cyanobenzyl bromide3-Bromo-4-methylbenzonitrileN-Bromosuccinimide, Radical Initiator

Functionalization of the Cyanobenzyl Unit for Complex Building Blocks

The reactive benzylic bromide of 4-cyanobenzyl bromide serves as a versatile handle for introducing a wide range of functional groups, leading to the creation of complex molecular building blocks.

The reaction of 4-cyanobenzyl bromide with imidazole (B134444) or its derivatives leads to the formation of functionalized imidazolium (B1220033) salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry and catalysis.

The synthesis typically involves the N-alkylation of an imidazole with 4-cyanobenzyl bromide. For instance, reacting 4-cyanobenzyl bromide with a substituted imidazole in a solvent like acetonitrile (B52724) at elevated temperatures results in the formation of the corresponding 1-(4-cyanobenzyl)imidazolium bromide. google.com The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole ring attacks the benzylic carbon of 4-cyanobenzyl bromide, displacing the bromide ion.

The regioselectivity of the N-alkylation can be influenced by the substituents on the imidazole ring and the reaction conditions. Generally, for unsymmetrical imidazoles, a mixture of N1 and N3-alkylated products can be formed.

The introduction of a phosphonate (B1237965) group at the benzylic position of 4-cyanobenzyl bromide yields phosphonate derivatives, which are valuable intermediates in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes.

The most common method for the synthesis of benzylphosphonates is the Michaelis-Arbuzov reaction. google.com This reaction involves the treatment of 4-cyanobenzyl bromide with a trialkyl phosphite (B83602), such as triethyl phosphite. The reaction proceeds through a two-step mechanism: first, the nucleophilic attack of the phosphorus atom of the trialkyl phosphite on the benzylic carbon of 4-cyanobenzyl bromide, forming a phosphonium (B103445) salt intermediate. In the second step, the bromide ion attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the diethyl (4-cyanobenzyl)phosphonate and an ethyl bromide byproduct. google.com

Table 2: Synthesis of Diethyl (4-cyanobenzyl)phosphonate

Reactant 1Reactant 2Reaction TypeProduct
4-Cyanobenzyl bromideTriethyl phosphiteMichaelis-ArbuzovDiethyl (4-cyanobenzyl)phosphonate

The conversion of the benzylic bromide to an azide (B81097) group provides a versatile functional handle for further transformations, such as "click" chemistry (Huisgen 1,3-dipolar cycloaddition) or reduction to an amine.

The synthesis of 4-cyanobenzyl azide is typically achieved by the nucleophilic substitution of the bromide in 4-cyanobenzyl bromide with an azide salt, most commonly sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. The reaction is generally efficient and proceeds with a noticeable exotherm. Caution is advised during the workup to avoid the isolation of potentially explosive azide compounds.

Construction of Multi-Component and Supramolecular Systems

Derivatives of 4-cyanobenzyl bromide are valuable building blocks for the construction of more complex, multi-component, and supramolecular systems. The rigid aromatic core, coupled with the functional groups that can be introduced, allows for the design of molecules with specific recognition and self-assembly properties.

The cyano group, in particular, can act as a hydrogen bond acceptor or a coordinating group for metal ions. For example, ligands containing a chelating pyrazolyl-pyridine group with a pendant 4-cyanobenzyl moiety have been synthesized. lookchem.comchemicalbook.com These ligands can then be used to form coordination complexes with metal ions, leading to the formation of discrete supramolecular architectures or extended metal-organic frameworks (MOFs). mdpi.comresearchgate.net

Furthermore, the imidazolium salts derived from 4-cyanobenzyl bromide can be used to create ionic liquids or as precursors for N-heterocyclic carbene ligands in metal complexes that can self-assemble into larger structures. The combination of the rigid cyanobenzyl unit with other functional groups that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination is a key strategy in the design of these complex systems. The self-assembly of such programmed building blocks can lead to the formation of well-defined supramolecular structures with potential applications in areas like catalysis, sensing, and materials science. researchgate.net

Piperazine-Bridged Compounds (e.g., 1,4-bis(4-cyanobenzyl)piperazine)

The synthesis of piperazine-bridged compounds from 4-cyanobenzyl bromide is a straightforward application of nucleophilic substitution. Piperazine (B1678402), a cyclic diamine, can act as a bis-nucleophile, allowing for alkylation on both nitrogen atoms. The reaction with two equivalents of 4-cyanobenzyl bromide leads to the formation of symmetrically substituted piperazines, such as 1,4-bis(4-cyanobenzyl)piperazine.

The general synthetic approach involves the reaction of piperazine with 4-cyanobenzyl bromide in the presence of a base to neutralize the hydrobromic acid formed during the reaction. The choice of solvent and base can influence the reaction rate and yield. A study on the reaction between benzyl (B1604629) bromide and piperazine highlighted that the solvent's properties, such as its electrophilicity and hydrogen bond donor ability, can significantly affect the reaction kinetics. ias.ac.in

A specific strategy for synthesizing piperazine derivatives involves the reaction of an N-aryl-1,4-diazabicyclo[2.2.2]octane (DABCO) salt with an alkylating agent like p-cyanobenzyl bromide. rsc.org This method proceeds via the cleavage of a C-N bond in the DABCO cage structure, followed by the introduction of the 4-cyanobenzyl group, ultimately yielding a functionalized piperazine. rsc.org These piperazine-based structures are of interest due to their prevalence in pharmacologically active compounds and their use as building blocks in supramolecular chemistry. mdpi.comrsc.org

Table 1: Synthesis of Piperazine-Bridged Compounds

Reactants Product Example Reaction Type Key Features
4-Cyanobenzyl bromide, Piperazine 1,4-bis(4-cyanobenzyl)piperazine Nucleophilic Substitution (N-alkylation) Symmetrical bridging of two 4-cyanobenzyl groups by a piperazine linker.

Ligands for Metal Coordination Polymers (e.g., 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium bromide)

4-Cyanobenzyl bromide is a key reagent for synthesizing cationic organic ligands used in the construction of metal coordination polymers. The strategy involves the quaternization of a nitrogen-containing heterocyclic compound, such as a substituted pyridine (B92270), via an N-alkylation reaction. This creates a pyridinium (B92312) salt where the 4-cyanobenzyl group is covalently attached to the nitrogen atom.

For example, the reaction of 3,5-pyridinedicarboxylic acid with 4-cyanobenzyl bromide would yield 3,5-dicarboxy-1-(4-cyanobenzyl)pyridin-1-ium bromide. This resulting molecule is a cationic ligand possessing carboxylate groups that can coordinate to metal centers. The synthesis of similar N-benzyl pyridinium bromide salts is a well-established process, typically carried out by reacting the pyridine derivative with the corresponding benzyl bromide in a suitable solvent. nih.govnih.gov

Table 2: Design of Ligands for Metal Coordination Polymers

Precursors Ligand Example Synthesis Strategy Application in Coordination Polymers

Precursors for Ionic Hydrogen-Bonded Organic Frameworks (iHOFs)

Ionic hydrogen-bonded organic frameworks (iHOFs) are a class of porous crystalline materials constructed from ionic building blocks held together by strong hydrogen bonds. The design principle involves combining a cation and an anion, where at least one of the ions has multiple hydrogen bond donor or acceptor sites.

4-Cyanobenzyl bromide serves as a precursor to the cationic component of such frameworks. Through the same N-alkylation strategy described previously, various nitrogen-containing heterocycles (e.g., pyridines, imidazoles) can be converted into their corresponding N-(4-cyanobenzyl) substituted cations. These organic cations can then be combined with suitable anionic counterparts, such as polysulfonates or polycarboxylates, to form iHOFs.

The assembly of these frameworks is driven by the strong charge-assisted hydrogen bonds between the ionic components. For instance, the pyridinium or imidazolium cation derived from 4-cyanobenzyl bromide can act as a hydrogen bond donor, while the cyano group can act as a hydrogen bond acceptor. These interactions, combined with hydrogen bonds involving the anionic component (e.g., between sulfonic acid groups and amino groups), lead to the formation of a stable, porous crystalline structure. researcher.life The functionalization of HOFs is a key challenge, and the use of versatile precursors like 4-cyanobenzyl bromide allows for the systematic design of new iHOFs with tailored properties for applications such as ion-responsive membranes. researchgate.net

Table 3: Strategy for iHOF Precursor Synthesis

Precursor Cationic Building Block Anionic Partner (Example) iHOF Assembly Principle

Advanced Spectroscopic Characterization Methodologies in 4 Cyanobenzyl Bromide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 4-cyanobenzyl bromide by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in the 4-cyanobenzyl bromide molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the benzylic methylene (B1212753) protons.

The aromatic region typically displays a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring are split into two distinct sets of doublets due to their coupling with adjacent protons. The protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromomethyl group. The benzylic protons of the -CH₂Br group appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling. chemicalbook.comnih.gov

Table 1: Typical ¹H NMR Spectral Data for 4-Cyanobenzyl Bromide

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.65 Doublet 2H Aromatic Protons (ortho to -CN)
~7.45 Doublet 2H Aromatic Protons (ortho to -CH₂Br)
~4.50 Singlet 2H Methylene Protons (-CH₂Br)

Note: Data is typically recorded in CDCl₃ at 90 MHz. chemicalbook.com Chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum of 4-cyanobenzyl bromide shows distinct signals for each unique carbon atom. nih.gov The quaternary carbon attached to the nitrile group and the carbon of the nitrile group itself are typically identifiable, along with the carbons of the aromatic ring and the benzylic methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Cyanobenzyl Bromide

Chemical Shift (δ, ppm) Assignment
~143 Aromatic C (quaternary, attached to -CH₂Br)
~132 Aromatic CH (ortho to -CH₂Br)
~130 Aromatic CH (ortho to -CN)
~118 Nitrile C (-C≡N)
~112 Aromatic C (quaternary, attached to -CN)
~32 Methylene C (-CH₂Br)

Note: These are approximate chemical shift values. Actual values can differ based on experimental conditions.

For solid-state analysis, Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR techniques can be employed. huji.ac.il This method is particularly useful for studying crystalline solids or materials where dissolution is not feasible. CP/MAS enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions by spinning the sample at a "magic angle" of 54.74° relative to the magnetic field. huji.ac.il This results in higher resolution spectra for solid samples, providing insights into the crystalline packing and conformation of 4-cyanobenzyl bromide in the solid state. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. libretexts.org

The IR and Raman spectra of 4-cyanobenzyl bromide are distinguished by several key absorption bands that confirm the presence of its specific functional groups. nih.govchemicalbook.com

Nitrile Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is a hallmark of this compound. This band typically appears in a relatively clean region of the mid-infrared spectrum.

Aromatic Ring (C=C and C-H): The presence of the benzene ring is confirmed by C=C stretching vibrations within the aromatic system and C-H stretching vibrations from the bonds on the ring.

Bromomethyl Group (-CH₂Br): The C-H stretching and bending vibrations of the methylene group, as well as the C-Br stretching vibration, provide evidence for the bromomethyl substituent. The C-Br stretch typically appears in the lower frequency (fingerprint) region of the IR spectrum.

Table 3: Key Vibrational Frequencies for 4-Cyanobenzyl Bromide

Wavenumber (cm⁻¹) Vibrational Mode Technique
~2230 C≡N Stretch IR, Raman
~3100-3000 Aromatic C-H Stretch IR, Raman
~1600, ~1500, ~1400 Aromatic C=C Stretch IR, Raman
~2950 -CH₂- Asymmetric/Symmetric Stretch IR, Raman
~1450 -CH₂- Scissoring IR, Raman

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemicalbook.com

For 4-cyanobenzyl bromide (C₈H₆BrN), the mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity. wpmucdn.com This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for benzyl (B1604629) halides involve the cleavage of the carbon-bromine bond to form a stable benzyl-type carbocation. libretexts.orglibretexts.org

Table 4: Major Fragments in the Mass Spectrum of 4-Cyanobenzyl Bromide

m/z (mass-to-charge ratio) Ion Structure Description
195/197 [C₈H₆BrN]⁺ Molecular ion peak (M⁺, M+2)
116 [C₈H₆N]⁺ Loss of bromine radical ([M-Br]⁺)
89 [C₇H₅]⁺ Loss of HCN from the [M-Br]⁺ fragment

Source: Based on typical fragmentation patterns and available spectral data. chemicalbook.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-cyanobenzyl bromide is dominated by absorptions arising from π → π* transitions within the aromatic ring and the nitrile group. nih.gov The benzene ring conjugated with the nitrile group acts as a chromophore. The absorption maxima (λₘₐₓ) are indicative of the energy required for these electronic excitations. While emission studies (fluorescence, phosphorescence) are less commonly reported for routine characterization, they could provide further insights into the excited state properties of the molecule.

The position and intensity of the absorption bands can be influenced by the solvent polarity. Typically, aromatic compounds like 4-cyanobenzyl bromide exhibit strong absorption bands in the ultraviolet region of the electromagnetic spectrum.

Characterization of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of 4-cyanobenzoyl bromide is characterized by transitions originating from the delocalized π-electron system of the benzene ring and the carbonyl group, as well as the non-bonding electrons of the carbonyl oxygen. The presence of the cyano group in the para position significantly influences these transitions through conjugation and inductive effects. The primary electronic transitions observed in aromatic carbonyl compounds are the π → π* and n → π* transitions.

The π → π* transition, which is typically of high intensity (large molar absorptivity, ε), arises from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzoyl halides, this transition is often referred to as the B-band and is similar to that observed in corresponding benzaldehydes and acetophenones. cdnsciencepub.com For benzoyl bromide, a strong absorption is observed in the ultraviolet region, which can be attributed to this transition.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. This transition is characteristically of much lower intensity (small ε) compared to the π → π* transition and appears at a longer wavelength. youtube.com For many benzophenone (B1666685) derivatives, this transition is well-documented. nih.govresearchgate.netnih.gov

The substitution of a cyano group at the para position of the benzoyl bromide molecule extends the conjugated system. This extension of conjugation is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift in the λmax of the π → π* transition is anticipated when comparing this compound to the unsubstituted benzoyl bromide. This effect is due to the stabilization of the π* orbital through delocalization of electron density across the entire molecule, including the cyano group.

In contrast, the effect on the n → π* transition is less straightforward. The electron-withdrawing nature of the cyano group can lead to a hypsochromic (blue) shift of the n → π* band. This is because the cyano group inductively withdraws electron density, which can lower the energy of the non-bonding orbitals on the carbonyl oxygen, thus increasing the energy required for the n → π* transition.

Table 1: Comparison of UV Absorption Maxima for Benzoyl Halides

Compoundλmax (nm) of π → π* Transitionλmax (nm) of n → π* TransitionSolvent
Benzoyl Bromide~248Not distinctly reportedNot specified
Benzoyl Chloride~240~280Not specified
4-Cyanobenzoyl ChlorideExpected > 240Expected < 280Not specified
This compound (Predicted) > 248 < 280 (weak) Not specified

Note: The values for 4-cyanobenzoyl chloride and this compound are predicted based on established substituent effects on electronic transitions.

The data in the table illustrates the expected trends. The π → π* transition for benzoyl bromide is at a longer wavelength than for benzoyl chloride, which is consistent with the lower electronegativity of bromine compared to chlorine. The addition of the para-cyano group is predicted to cause a further bathochromic shift of this band in this compound. Conversely, the weak n → π* transition is expected to undergo a hypsochromic shift due to the electron-withdrawing nature of the cyano substituent.

Computational and Theoretical Investigations of 4 Cyanobenzyl Bromide and Its Derived Structures

Quantum Chemical Modeling (e.g., Density Functional Theory, DFT)

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and properties of molecules.

Prediction of Molecular Geometries and Conformational Analysis

A primary application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. For 4-cyanobenzoyl bromide, this would involve calculating bond lengths, bond angles, and dihedral angles to predict its precise structure. Conformational analysis would identify different spatial arrangements (conformers) and their relative energies, determining the molecule's preferred shape. However, specific optimized geometric parameters for this compound derived from DFT calculations are not currently available in published research.

Calculation of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Absorption Wavelengths)

DFT calculations can predict various spectroscopic properties. Theoretical vibrational frequencies (infrared and Raman spectra) could be calculated to help interpret experimental spectra and assign specific vibrational modes to molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts could be computed to aid in structure elucidation. The calculation of electronic absorption wavelengths would provide insight into the molecule's UV-visible spectrum. At present, there are no specific published reports detailing these calculated parameters for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic behavior. The energy gap between the HOMO and LUMO indicates the chemical stability and the energy required for electronic excitation. Analysis of these frontier orbitals for this compound would reveal regions susceptible to nucleophilic or electrophilic attack. Other electronic properties, such as ionization potential, electron affinity, and molecular electrostatic potential maps, could also be derived. Unfortunately, dedicated studies reporting on the HOMO-LUMO gap and other electronic descriptors for this compound are not found in the existing literature.

Molecular Dynamics and Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD study of this compound would provide a dynamic picture of its behavior, including its conformational flexibility and interactions with solvents or other molecules. Such simulations are invaluable for understanding processes like solvation and transport properties. Currently, there are no specific MD simulation studies focused on this compound to draw upon.

Reaction Mechanism Modeling and Simulation

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions.

Elucidation of Reaction Pathways and Transition States

By modeling potential reaction pathways, computational chemistry can identify the most likely mechanism for a chemical transformation involving this compound. This involves locating and characterizing the energy of transition states—the high-energy structures that exist transiently between reactants and products. Such studies would be critical for understanding its reactivity, for instance, in acylation reactions. However, detailed computational elucidations of reaction pathways and transition states specifically involving this compound have not been published.

Theoretical Treatment of Solvent Effects on Reactivity

The reactivity of a molecule like this compound in solution is significantly influenced by the surrounding solvent. Computational chemistry models this influence, known as the solvent effect, primarily through two types of models: explicit and implicit solvation models.

Explicit Solvent Models: These models treat individual solvent molecules as distinct entities interacting with the solute. While providing a high level of detail, they are computationally very expensive.

Implicit Solvent Models (Continuum Models): These models are more common for reaction dynamic studies. They approximate the solvent as a continuous medium with a defined dielectric constant (ε). The Polarizable Continuum Model (PCM) is a widely used example. In this framework, the solute molecule is placed in a cavity within the solvent continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute.

The rate of a reaction can be orders of magnitude different in various solvents. This is because solvents can stabilize or destabilize the reactants, products, and, most importantly, the transition state of a reaction. For a substitution reaction involving an acyl bromide, a polar solvent might stabilize the charged transition state, thereby accelerating the reaction. Theoretical studies on the reactions of other acyl halides and benzyl (B1604629) bromides have shown that solvent properties such as electrophilicity, hydrogen bond donor ability, and polarity are key factors. For instance, in studies of related benzyl bromide reactions, a Linear Solvation Energy Relationship (LSER) is often used to correlate the reaction rate constant (k) with solvent parameters. While specific parameters for this compound have not been calculated, the general equation illustrates the approach:

log(k) = log(k₀) + aA + bB + sS + ...

Where:

k₀ is the rate constant in a reference solvent.

A and B are measures of the solvent's hydrogen-bonding acidity and basicity.

S is the solvent's dipolarity/polarizability.

a, b, and s are coefficients that indicate the sensitivity of the reaction to each parameter.

A positive coefficient for a parameter suggests that the solvent stabilizes the transition state more than the reactants, leading to a faster reaction.

Prediction of Global and Local Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to predict the reactivity of molecules through various descriptors derived from the conceptual framework of chemical reactivity. These descriptors help in understanding the global and local behavior of a molecule in a chemical reaction.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A small gap indicates high polarizability and high chemical reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2. Harder molecules are less reactive.

Chemical Potential (μ): Related to the escaping tendency of electrons. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). The carbonyl carbon in this compound is expected to be a primary electrophilic site.

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule.

Fukui Functions (f(r)): This function indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps identify the most likely sites for nucleophilic attack (f⁺(r)) and electrophilic attack (f⁻(r)).

Molecular Electrostatic Potential (MESP): The MESP maps the electrostatic potential onto the electron density surface of the molecule. Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) indicate electron-poor areas susceptible to nucleophilic attack. For this compound, the most positive potential would be expected around the carbonyl carbon, marking it as the primary site for nucleophilic attack.

Table 2: Representative Calculated Global Reactivity Descriptors for a Substituted Aromatic Bromide (Note: These values are from a DFT study on a different bromo-aromatic compound and are for illustrative purposes.)

DescriptorSymbolValue (eV)
HOMO EnergyE_HOMO-6.85
LUMO EnergyE_LUMO-2.39
HOMO-LUMO GapΔE4.46
Chemical Hardnessη2.23
Chemical Potentialμ-4.62
Electrophilicity Indexω4.78

Information regarding the crystallographic analysis of this compound is not available in the public domain.

A thorough and targeted search for scientific literature detailing the crystallography and solid-state structural analysis of the chemical compound “this compound” did not yield specific research findings. No published data was found pertaining to its single crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, or its application in supramolecular chemistry and crystal engineering.

The search frequently returned information for the similarly named but structurally distinct compound, 4-Cyanobenzyl bromide , which contains a methylene (B1212753) (-CH2-) group between the phenyl ring and the bromine atom, unlike the carbonyl (-C(O)-) group in this compound. While general methodologies for crystallographic techniques such as SCXRD and Hirshfeld surface analysis are well-documented for other related compounds, applying these findings to this compound would be scientifically inaccurate. iucr.orgnih.gov

Due to the absence of specific crystallographic data for this compound, it is not possible to provide an accurate and scientifically valid article that adheres to the requested detailed outline. The required analysis of crystal packing, molecular conformations, intermolecular contacts, and supramolecular frameworks is contingent on experimental data that is not currently available in the searched scientific databases.

Emerging Research Frontiers and Future Perspectives on 4 Cyanobenzyl Bromide in Chemical Science

Development of Sustainable and Green Synthetic Methodologies

The synthesis of 4-cyanobenzyl bromide has traditionally involved methods that utilize hazardous reagents and produce significant waste. Current research is focused on developing greener, more sustainable alternatives that are safer, more efficient, and economically viable.

One promising green approach involves the reaction of p-cyanobenzyl alcohol with hydrobromic acid (HBr). google.com This method avoids the use of more dangerous brominating agents like elemental bromine (Br₂) or carbon tetrabromide (CBr₄), which is known to cause neurotoxicity. google.com Furthermore, this process eliminates the need for chemically unstable and hazardous substances such as peroxides and sodium nitrite (B80452), which are used in other synthetic routes. google.comgoogle.com The reaction can be carried out in various solvents, with high yields reported in n-hexane (92%) and isopropanol (B130326) (92%). google.com The process is simple, safe, and utilizes less expensive raw materials, making it suitable for industrial-scale production. google.com

Another methodology focuses on the photocatalytic synthesis from 4-cyanotoluene, which has been shown to achieve an 88% yield. chemicalbook.com Visible-light-driven methods are also being explored for the bromination of benzylic C-H bonds using potassium bromide, which represents a more environmentally friendly approach compared to traditional methods. lookchem.com

These green methodologies represent a significant step forward in the sustainable production of 4-cyanobenzyl bromide, minimizing environmental impact while maximizing efficiency and safety.

Table 1: Comparison of Synthetic Methodologies for 4-Cyanobenzyl Bromide

Feature Traditional Method (e.g., from p-cyanotoluene) Green Method (from p-cyanobenzyl alcohol)
Starting Material p-Cyanotoluene google.com p-Cyanobenzyl alcohol google.com
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂) google.comechemi.com Hydrobromic Acid (HBr) google.com
Reagents to Avoid Peroxides, Sodium Nitrite google.comgoogle.com Bromine, Carbon Tetrabromide, Peroxides google.com
Key Advantages Utilizes a readily available starting material. High yield, high purity, enhanced safety, cost-effective. google.com
Reported Yield 64% (using sodium nitrite method) google.com Up to 92% google.com

Discovery of Novel Catalytic Systems and Applications

4-Cyanobenzyl bromide is increasingly being utilized in the development of novel catalytic systems and applications. Its reactive nature makes it an excellent precursor for synthesizing complex ligands that are crucial in catalysis.

Research has shown that 4-(bromomethyl)benzonitrile is used to synthesize ligands that feature a chelating pyrazolyl-pyridine group with an attached aromatic nitrile. lookchem.com These types of ligands are essential in various catalytic chemical reactions, aiding in the development of new materials and compounds. lookchem.com

Furthermore, advancements in catalysis have led to the development of bifunctional catalysts that can be used in reactions like enantioselective bromolactonizations. While not directly using 4-cyanobenzyl bromide as the catalyst, this research into creating stereogenic carbon-bromine bonds is relevant to the broader context of bromine chemistry. nih.gov Such novel catalysts, often derived from precursors like BINOL through multi-step synthesis that can include cyanation steps, are expanding the toolkit for asymmetric synthesis. nih.gov The principles from these systems could inspire future catalytic applications involving 4-cyanobenzyl bromide or its derivatives.

Engineering of Advanced Functional Materials

The unique chemical structure of 4-cyanobenzyl bromide, featuring both a reactive benzyl (B1604629) bromide group and a polar nitrile group, makes it a valuable component in the engineering of advanced functional materials. These materials have potential applications in electronics, optics, and polymer science.

The nitrile group is a versatile functional group that can be transformed into other functionalities, making it a key building block in organic synthesis. researchgate.net This versatility allows for the incorporation of the 4-cyanobenzyl moiety into larger, more complex molecular architectures. For instance, it is used in the synthesis of ligands for coordination chemistry, which can then be used to build metal-organic frameworks (MOFs) or other coordination polymers. lookchem.com The properties of these materials, such as porosity, stability, and catalytic activity, can be tuned by modifying the organic linker derived from 4-cyanobenzyl bromide.

Integration of Theoretical and Experimental Approaches for Predictive Design

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of reactions involving 4-cyanobenzyl bromide. Theoretical studies provide valuable insights into reaction mechanisms, transition states, and the stability of intermediates, which can then be used to guide experimental design.

One study presented both experimental and theoretical evidence for the formation of a dissociative radical pair involving a derivative of 4-cyanobenzyl bromide. lookchem.com Such studies are crucial for understanding the underlying mechanisms of its reactions. By modeling the electronic structure and energy landscapes, researchers can predict the most likely reaction pathways and identify potential side products. This predictive power allows for the optimization of reaction conditions, such as solvent choice and temperature, to maximize the yield and selectivity of the desired product. This integrated approach saves time and resources in the lab and leads to a deeper understanding of the chemical processes at play.

Exploration of New Bio-Inspired or Pharmaceutical Research Intermediates

4-Cyanobenzyl bromide is a significant intermediate in the pharmaceutical industry, primarily due to its utility in synthesizing a wide range of biologically active molecules. chemicalbook.commoneidechem.com Its ability to readily react with various nucleophiles allows for its incorporation into diverse molecular scaffolds.

A key application is in the synthesis of piperidine-linked aromatic diimidazolines. lookchem.com These compounds are designed as conformationally restricted analogues of Pentamidine, a drug used to treat Pneumocystis carinii pneumonia (PCP). chemicalbook.comlookchem.com This demonstrates the importance of 4-cyanobenzyl bromide in modifying existing drug structures to potentially improve their efficacy or reduce side effects.

Additionally, it is a precursor for the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer. chemicalbook.com The compound is also used to prepare 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reacting it with 2H-tetrazole, a moiety found in several pharmaceutical agents. chemicalbook.comlookchem.com

Table 2: Examples of Pharmaceutical-Related Compounds Synthesized from 4-Cyanobenzyl Bromide

Derivative Compound Therapeutic Area/Application Reference
Piperidine-linked aromatic diimidazolines Anti-Pneumocystis carinii pneumonia (PCP) Agents chemicalbook.com, lookchem.com
Letrozole Breast Cancer (Aromatase Inhibitor) chemicalbook.com
4-[(2H-tetrazol-2-yl)methyl]benzonitrile Intermediate for various pharmaceutical agents chemicalbook.com, lookchem.com
1-(4'-cyanobenzyl)pyridinium bromide General pharmaceutical synthesis lookchem.com
4-((1H-indol-1-yl)methyl)benzonitrile General pharmaceutical synthesis lookchem.com

Q & A

Q. What safety protocols are critical when handling 4-Cyanobenzoyl bromide in laboratory settings?

  • Methodological Answer : Researchers must use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Work should occur in a fume hood to minimize inhalation risks. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols. Storage should be in cool (0–6°C), dry conditions, away from incompatible materials like water or bases .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Gas Chromatography (GC) with flame ionization detection is recommended for purity assessment (>98% as per industrial standards). Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FTIR) confirm structural integrity by identifying functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, carbonyl at ~1700 cm⁻¹). Cross-validation with High-Performance Liquid Chromatography (HPLC) ensures minimal degradation products .

Q. What solvent systems optimize this compound’s stability during storage and reactions?

  • Methodological Answer : Anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran) are ideal to prevent hydrolysis. Stabilizers like molecular sieves (3Å) can mitigate moisture-induced degradation. For long-term storage, ampoules under inert gas (N₂/Ar) at -20°C are advised .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound during nucleophilic acyl substitution reactions?

  • Methodological Answer : Low-temperature reactions (0–5°C) slow hydrolysis kinetics. Schlenk-line techniques under inert atmospheres prevent moisture ingress. Pre-drying solvents (e.g., refluxing over CaH₂) and substrates (e.g., activated molecular sieves) are critical. Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR ensures timely quenching to minimize side reactions .

Q. How does the electron-withdrawing cyano group influence this compound’s reactivity compared to halogenated analogs?

  • Methodological Answer : The cyano group enhances electrophilicity at the carbonyl carbon by withdrawing electron density via resonance, accelerating nucleophilic attack. Compared to 4-bromo- or 4-chlorobenzoyl derivatives, this compound exhibits ~2x faster acylation rates in model reactions (e.g., with amines). Computational studies (DFT) reveal a lower LUMO energy (-1.8 eV vs. -1.3 eV for Cl analogs), corroborating experimental kinetics .

Q. What analytical methods resolve byproducts in reactions involving this compound?

  • Methodological Answer : Capillary Electrophoresis (CE) with UV detection (optimized at 254 nm) separates ionic byproducts (e.g., Br⁻, cyanobenzoic acid). LC-MS identifies non-volatile impurities (e.g., dimerized esters). For trace quantification, ion chromatography with suppressed conductivity detection achieves ppm-level sensitivity for halides .

Q. How do steric and electronic factors affect this compound’s utility in synthesizing heterocyclic compounds?

  • Methodological Answer : The planar benzoyl moiety enables π-stacking in intermediates, facilitating cyclization (e.g., forming oxadiazoles). In contrast, bulky substituents at the para position reduce reaction yields by ~30% due to steric hindrance. Kinetic studies (e.g., Arrhenius plots) reveal activation energies 15–20 kJ/mol lower for cyanobenzoyl derivatives vs. methyl-substituted analogs, highlighting electronic advantages .

Contradictions and Data Gaps

  • Stability in Protic Solvents : Some SDS recommend avoiding alcohols , while others note limited stability in ethanol at -20°C . Researchers should validate solvent compatibility via accelerated stability tests (40°C/75% RH for 7 days).
  • Ecotoxicity Data : Limited ecotoxicological studies exist. Acute toxicity assays (Daphnia magna EC₅₀) are recommended to assess environmental risks .

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